molecular formula C18H16FN3O B4323281 N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

Cat. No.: B4323281
M. Wt: 309.3 g/mol
InChI Key: YKUKHBAJFNCGGL-UHFFFAOYSA-N
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Description

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is a chemical compound that belongs to the class of pyrazole derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This particular compound is characterized by the presence of a benzyl group, a methyl group, and a fluorobenzamide moiety, making it a unique and potentially valuable compound in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide typically involves the following steps:

    Formation of the pyrazole ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.

    Introduction of the benzyl group: The benzyl group can be introduced through a nucleophilic substitution reaction using benzyl chloride and a suitable base.

    Formation of the amide bond: The final step involves the reaction of the pyrazole derivative with 4-fluorobenzoyl chloride in the presence of a base such as triethylamine to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The fluorine atom in the benzamide moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with the receptor’s binding domain. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Similar Compounds

  • N-(1-benzyl-1H-pyrazol-3-yl)methanamine
  • N-(1-benzyl-3-5-diethyl-1H-pyrazol-4-yl)methanamine
  • N-(1-benzyl-3-5-dimethyl-1H-pyrazol-4-yl)methanamine

Uniqueness

N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide is unique due to the presence of the fluorobenzamide moiety, which can impart distinct chemical and biological properties. The fluorine atom can enhance the compound’s stability, lipophilicity, and binding affinity to molecular targets, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-(2-benzyl-5-methylpyrazol-3-yl)-4-fluorobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16FN3O/c1-13-11-17(20-18(23)15-7-9-16(19)10-8-15)22(21-13)12-14-5-3-2-4-6-14/h2-11H,12H2,1H3,(H,20,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YKUKHBAJFNCGGL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)F)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16FN3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

309.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide
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N-(1-benzyl-3-methyl-1H-pyrazol-5-yl)-4-fluorobenzamide

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